molecular formula C31H36O5 B11532088 2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate

2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate

Cat. No.: B11532088
M. Wt: 488.6 g/mol
InChI Key: AYBWTSBSHGQGNN-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzoyl, methoxyphenyl, and decyloxybenzoate groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoyl and methoxyphenyl intermediates. One common method involves the hydrosilylation reaction, where vinyl-terminated monomers and divinyl-terminated cross-linkers are grafted onto a polysiloxane backbone in the presence of a platinum catalyst . Another approach is acrylate polymerization, where both the monomer and cross-linker contain terminal acrylate functional groups, leading to the formation of the elastomer via free radical polymerization .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation or acrylate polymerization processes, optimized for high yield and purity. The choice of method depends on the desired properties of the final product, such as thermal stability, mechanical strength, and mesomorphic properties.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced using suitable reducing agents, resulting in the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-5-methoxyphenyl 4-(decyloxy)benzoate stands out due to its unique combination of benzoyl, methoxyphenyl, and decyloxybenzoate groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form liquid crystal elastomers with tunable properties further enhances its versatility and potential for innovation .

Properties

Molecular Formula

C31H36O5

Molecular Weight

488.6 g/mol

IUPAC Name

(2-benzoyl-5-methoxyphenyl) 4-decoxybenzoate

InChI

InChI=1S/C31H36O5/c1-3-4-5-6-7-8-9-13-22-35-26-18-16-25(17-19-26)31(33)36-29-23-27(34-2)20-21-28(29)30(32)24-14-11-10-12-15-24/h10-12,14-21,23H,3-9,13,22H2,1-2H3

InChI Key

AYBWTSBSHGQGNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

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